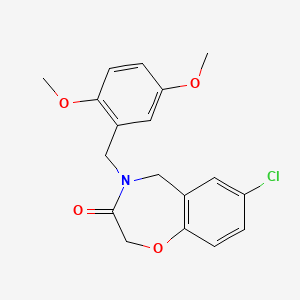

7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

7-Chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic core containing oxygen and nitrogen atoms. Key structural features include:

- A chlorine substituent at position 7 of the benzoxazepine ring.

- A 2,5-dimethoxybenzyl group at position 4, introducing electron-donating methoxy groups to the benzyl moiety.

Properties

IUPAC Name |

7-chloro-4-[(2,5-dimethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-22-15-4-6-16(23-2)13(8-15)10-20-9-12-7-14(19)3-5-17(12)24-11-18(20)21/h3-8H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCOXRGPRBVVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CC3=C(C=CC(=C3)Cl)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Chlorinated Benzyl Group: The benzoxazepine intermediate is then reacted with a chlorinated benzyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced analogs with hydrogenated functional groups.

Substitution: Substituted products with nucleophiles replacing the chloro group.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical structure can be represented as follows:

- IUPAC Name : 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Molecular Formula : C16H18ClN1O3

- Molecular Weight : 305.77 g/mol

- CAS Number : 1993128-58-7

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

Central Nervous System (CNS) Effects

The compound has also been evaluated for its potential effects on the central nervous system. In animal model studies, it demonstrated anxiolytic properties by reducing anxiety-like behaviors compared to control groups. This suggests a promising application in treating anxiety disorders .

Anti-inflammatory Activity

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This anti-inflammatory effect indicates its potential use in treating inflammatory diseases .

Antimicrobial Study

A specific study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results confirmed its potential as a novel antimicrobial agent.

CNS Activity Evaluation

In another study focused on CNS effects, researchers administered the compound to rodents to assess behavioral changes related to anxiety. The findings supported its use as a potential anxiolytic agent.

Mechanism of Action

The mechanism of action of 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzoxazepinone derivatives, focusing on substituent effects, molecular properties, and inferred chemical behavior.

Substituent Variations and Molecular Properties

A comparison of key structural features and molecular data is summarized below:

Key Observations:

Halogenated analogs (e.g., dichloro in , bromo in ) exhibit increased molecular weight and electron-withdrawing effects, which may influence binding affinity to biological targets .

In contrast, chloro and bromo substituents () are electron-withdrawing, altering electronic density on the benzoxazepine core .

Steric Considerations :

Functional Group Impact on Chemical Behavior

- Methoxy Groups : The 2,5-dimethoxybenzyl moiety in the target compound likely enhances metabolic stability compared to halogenated analogs, as methoxy groups resist oxidative degradation .

- Cyclopropylmethyl Group (): The strained cyclopropane ring may confer unique conformational properties, affecting pharmacokinetics .

Biological Activity

7-Chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS Number: 1993128-58-7) is a chemical compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential clinical implications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzoxazepine core with a chlorine atom and a dimethoxybenzyl substituent. The molecular formula is .

Pharmacological Properties

Research indicates that compounds related to benzoxazepines exhibit various biological activities, including:

- Antitumor Activity : Some studies have demonstrated that derivatives of benzoxazepines can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against leukemia and lymphoma cells by inducing apoptosis and disrupting mitochondrial membrane potential .

- Neuroprotective Effects : The structural attributes of benzoxazepines suggest potential neuroprotective properties. Compounds in this class may modulate neurotransmitter systems and exhibit anxiolytic effects.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the benzoxazepine core through cyclization reactions.

- Introduction of the chloro and dimethoxybenzyl groups via electrophilic aromatic substitution.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Antitumor Activity

A recent study highlighted the antitumor potential of related benzoxazepine compounds. The findings indicated that these compounds could significantly inhibit cell cycle progression in HuT78 cells (a model for T-cell lymphoma), leading to increased apoptosis rates .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 12d | HuT78 | 0.4 | Induces apoptosis via mitochondrial disruption |

| Compound 5d | THP-1 | 8 | Cell cycle arrest in subG0/G1 phase |

The mechanism underlying the antitumor activity appears to involve:

- Mitochondrial Membrane Potential Disruption : Compounds induce changes in mitochondrial dynamics leading to apoptosis.

- Cell Cycle Arrest : Significant increases in the subG0/G1 phase indicate DNA fragmentation and cell death.

Case Studies

In a notable case study involving related compounds, researchers observed that treatment with specific benzoxazepine derivatives resulted in a marked increase in late-stage apoptosis among treated cells. This suggests that these compounds could be developed further as potential chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step process, starting with the formation of the benzoxazepine core. Acylation of the intermediate with 2,5-dimethoxybenzyl chloride under basic conditions (e.g., triethylamine or pyridine) is critical to neutralize HCl byproducts and prevent side reactions . Purification via recrystallization or chromatography ensures high purity. Reaction temperature (maintained at 0–5°C during acylation) and stoichiometric control of the benzylating agent are key to optimizing yield (>70% reported in analogous benzoxazepine syntheses) .

Q. How is the crystal structure of this compound characterized, and what crystallographic parameters are essential for confirming its configuration?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include torsion angles (e.g., O–C–C–O to confirm substituent orientation), hydrogen-bonding patterns (intermolecular N–H⋯O or C–H⋯O interactions), and unit cell dimensions. For example, related benzoxazepines exhibit chair-like conformations in the heterocyclic ring, with dihedral angles between aromatic rings ranging from 45–60° . Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .

Q. What in vitro assays are recommended for preliminary screening of this compound’s biological activity?

- Methodological Answer : Use receptor-binding assays (e.g., GABAA or serotonin receptors) with radioligand displacement techniques. Cell viability assays (MTT or CCK-8) in neuronal or cancer cell lines assess cytotoxicity. IC50 values should be calculated using nonlinear regression models (e.g., GraphPad Prism), with triplicate replicates to minimize variability .

Advanced Research Questions

Q. In pharmacological studies, what experimental designs are recommended to evaluate dose-dependent effects on neurotransmitter receptors?

- Methodological Answer : Employ a randomized block design with split-split plots for time-dependent analyses. For example:

- Main plots : Dose concentrations (e.g., 0.1–100 µM).

- Subplots : Receptor subtypes (e.g., α1β2γ2 GABAA vs. 5-HT2A).

- Sub-subplots : Timepoints (e.g., 24h, 48h post-treatment).

Use ANOVA with Tukey’s post hoc test (α=0.05) and include positive/negative controls (e.g., diazepam for GABAA) .

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?

- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., consistent cell lines, serum-free media). Meta-analyses of IC50 values across studies can identify outliers. For example, discrepancies in cytotoxicity may arise from differing assay endpoints (apoptosis vs. necrosis). Validate findings with orthogonal methods like flow cytometry or caspase-3 activation assays .

Q. What advanced analytical techniques are used to resolve ambiguities in structural elucidation?

- Methodological Answer : Combine X-ray crystallography with solid-state NMR to resolve conformational polymorphism. For example, <sup>13</sup>C CP/MAS NMR can differentiate between enantiotropic polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) . Contradictions in torsion angles (e.g., C7–O1 vs. C8–O2 orientations) may indicate solvent-dependent crystallization effects .

Q. What methodologies assess the environmental persistence and ecological risks of this compound?

- Methodological Answer : Use OECD Guideline 307 for soil degradation studies (aerobic, 20°C, 60% WHC). Quantify half-life (t½) via LC-MS/MS. For aquatic risk, perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity (EC50). Bioconcentration factors (BCF) are derived from octanol-water partitioning (log P) and molecular weight (e.g., BCF >2,000 suggests high bioaccumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.